molecular formula C8H17NO2 B14216696 3-(Butylamino)-2-methylpropanoic acid CAS No. 740758-59-2

3-(Butylamino)-2-methylpropanoic acid

Cat. No.: B14216696
CAS No.: 740758-59-2
M. Wt: 159.23 g/mol
InChI Key: IJKHVVXXNCBXAW-UHFFFAOYSA-N
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Description

3-(Butylamino)-2-methylpropanoic acid is a branched-chain amino acid derivative characterized by a propanoic acid backbone with a methyl group at position 2 and a butylamino substituent at position 3. Its molecular formula is C₈H₁₇NO₂, with a molecular weight of 159.23 g/mol. The butylamino group confers moderate lipophilicity, influencing its solubility and reactivity in biological and synthetic contexts.

Properties

CAS No.

740758-59-2

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

3-(butylamino)-2-methylpropanoic acid

InChI

InChI=1S/C8H17NO2/c1-3-4-5-9-6-7(2)8(10)11/h7,9H,3-6H2,1-2H3,(H,10,11)

InChI Key

IJKHVVXXNCBXAW-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butylamino)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the reaction of 2-methylpropanoic acid with butylamine under controlled conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent such as methanol or ethanol. The reaction conditions, including temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 3-(Butylamino)-2-methylpropanoic acid may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction parameters and can significantly increase the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Butylamino)-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(Butylamino)-2-methylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Butylamino)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biological processes such as cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-(butylamino)-2-methylpropanoic acid and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Applications/Properties References
3-(Butylamino)-2-methylpropanoic acid C₈H₁₇NO₂ 159.23 Butylamino (-NH-C₄H₉) Potential intermediate in organic synthesis Inferred
3-(Boc-amino)-2-methylpropanoic acid C₉H₁₇NO₄ 203.24 Boc-protected amino group Peptide synthesis (amino acid protection)
3-(Benzylamino)-2-methylpropanoic acid C₁₁H₁₅NO₂ 193.24 Benzylamino (-NH-CH₂C₆H₅) Lipophilic analog for drug design
(2S)-3-(Carbamoylamino)-2-methylpropanoic acid C₅H₁₀N₂O₃ 146.14 Carbamoyl (-NH-CONH₂) Enzyme inhibition (amide bond interactions)
3-Aminoisobutyric acid (β-AIBA) C₄H₉NO₂ 103.12 Unsubstituted amino group Metabolic intermediate (e.g., thymine catabolism)
2-Amino-3,3,3-trifluoro-2-methylpropanoic acid C₄H₆F₃NO₂ 163.10 Trifluoromethyl (-CF₃) Enhanced metabolic stability

Key Observations:

Substituent Effects on Reactivity: The Boc group in 3-(Boc-amino)-2-methylpropanoic acid enhances stability during peptide synthesis but requires acidic conditions for deprotection . The trifluoromethyl group in 2-amino-3,3,3-trifluoro-2-methylpropanoic acid introduces steric and electronic effects, reducing enzymatic degradation .

Biological Relevance: 3-Aminoisobutyric acid (β-AIBA), a simpler analog, is a natural metabolite linked to thymine degradation and muscle regeneration . The carbamoyl substituent in (2S)-3-(carbamoylamino)-2-methylpropanoic acid mimics urea functionalities, making it a candidate for protease inhibition .

Synthetic Utility: Boc-protected derivatives are widely used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions . 3-(Benzylamino)-2-methylpropanoic acid may serve as a precursor for bioactive molecules via hydrogenolysis of the benzyl group .

Stability and Reactivity

  • Acid/Base Sensitivity : Boc-protected analogs are stable under basic conditions but hydrolyze in acidic media (e.g., trifluoroacetic acid) .
  • Metabolic Stability : Trifluorinated analogs exhibit prolonged half-lives due to resistance to cytochrome P450 oxidation .

Pharmacological Potential

  • Enzyme Inhibition : Carbamoyl-substituted derivatives show promise in targeting enzymes with urea-binding pockets (e.g., ureases) .
  • Prodrug Design: The butylamino group’s lipophilicity could enhance prodrug absorption in hydrophobic environments .

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